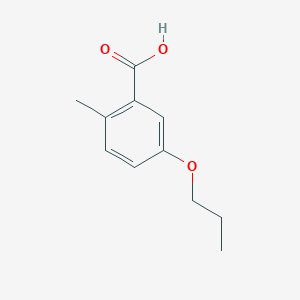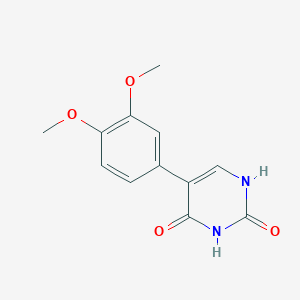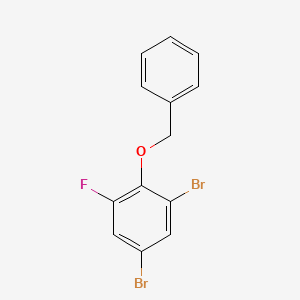
2-(benzyloxy)-1,5-dibromo-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(benzyloxy)-1,5-dibromo-3-fluorobenzene” belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group attached to a benzyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, benzyloxy compounds can generally be synthesized through a one-step synthetic procedure, which involves the reaction of primary amines with carbonyl compounds .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives can be analyzed through X-ray diffraction and computational methods, which provide insights into the stereochemical configuration and electronic properties .Chemical Reactions Analysis
Benzyloxy compounds undergo various chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions, to form complex heterocyclic structures.科学的研究の応用
2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of new compounds with potential applications in drug discovery, such as inhibitors of certain enzymes and other targets. It has also been used in the synthesis of novel materials for use in solar cells and batteries. Additionally, it has been used in the synthesis of fluorescent probes for biological imaging.
作用機序
Target of Action
Benzyloxy compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure of the compound and the biological context in which it is used.
Mode of Action
Benzylic compounds are known to undergo various reactions, including nucleophilic substitution and oxidation . The compound’s interaction with its targets could involve similar mechanisms, leading to changes in the targets’ structure or function.
Biochemical Pathways
Benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways . The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Action Environment
The action, efficacy, and stability of 2-(benzyloxy)-1,5-dibromo-3-fluorobenzene could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the compound’s reactivity could be affected by the pH of the environment .
実験室実験の利点と制限
The advantages of using 2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene in lab experiments include its availability, low cost, and ease of handling. It is also a versatile reagent that can be used in a variety of reactions. The main limitation of this compound is its toxicity, which means that it should be handled with caution and protective equipment should be worn when working with it.
将来の方向性
Future research on 2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene could focus on its potential applications in drug discovery and development, as well as its potential use in the synthesis of new materials. Additionally, further research could be done to determine the biochemical and physiological effects of this compound, as well as to develop methods for its safe and efficient synthesis. Finally, further research could be done to explore the potential applications of this compound in other fields, such as in the production of agrochemicals, dyes, and pharmaceuticals.
合成法
2-(Benzyloxy)-1,5-dibromo-3-fluorobenzene can be synthesized from the reaction of benzyl bromide and 2-fluoro-1,5-dibromobenzene. The reaction is carried out in a solvent such as dichloromethane or toluene at a temperature of 50-60°C. The reaction is complete in approximately two hours and yields a white solid.
Safety and Hazards
特性
IUPAC Name |
1,5-dibromo-3-fluoro-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2FO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSISNIBKBBIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

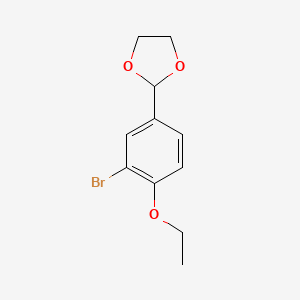
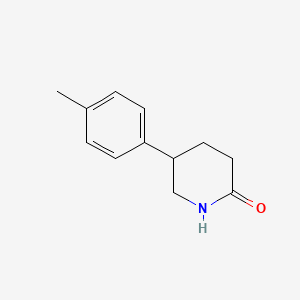
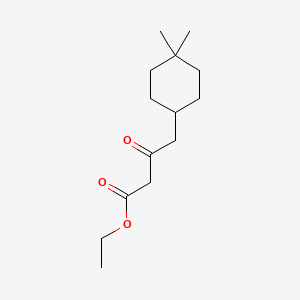

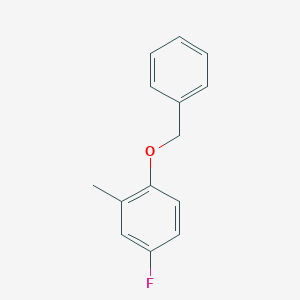
![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)

